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6-(3-Aminophenyl)pyridin-2-amine

Cat. No.: B13195160
M. Wt: 185.22 g/mol
InChI Key: VGQJZFDHHFHHTP-UHFFFAOYSA-N
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Description

6-(3-Aminophenyl)pyridin-2-amine is an organic compound with the molecular formula C11H11N3 and a molecular weight of 185.23 g/mol . Its structure features both a pyridin-2-amine and an aminophenyl moiety, a scaffold recognized in medicinal chemistry research for its potential as a building block in drug discovery . The presence of multiple amine functional groups makes this compound a versatile intermediate for synthesizing more complex molecules, such as those explored in the development of kinase inhibitors or other biologically active heterocycles . Researchers can utilize this compound in various synthetic transformations, including metal-catalyzed cross-coupling reactions and condensation reactions, to create diverse chemical libraries for screening . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the safety data sheet (SDS) and handle the material with appropriate personal protective equipment (PPE).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3 B13195160 6-(3-Aminophenyl)pyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

6-(3-aminophenyl)pyridin-2-amine

InChI

InChI=1S/C11H11N3/c12-9-4-1-3-8(7-9)10-5-2-6-11(13)14-10/h1-7H,12H2,(H2,13,14)

InChI Key

VGQJZFDHHFHHTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=CC=C2)N

Origin of Product

United States

Advanced Synthetic Strategies for 6 3 Aminophenyl Pyridin 2 Amine and Its Derivatives

Metal-Catalyzed Cross-Coupling Methodologies for Aryl-Pyridine Bond Formation

The construction of the biaryl scaffold of 6-(3-aminophenyl)pyridin-2-amine, which links a pyridine (B92270) ring to a phenyl group, is efficiently achieved through metal-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis due to their reliability and tolerance of a wide range of functional groups.

Suzuki-Miyaura Coupling Protocols for Aminophenyl-Pyridine Construction

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is particularly well-suited for constructing the aryl-pyridine bond in the target molecule.

The general catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The synthesis can be approached in two ways: coupling a 2-halopyridine derivative with a (3-aminophenyl)boronic acid, or coupling a 3-haloaniline derivative with a pyridine-2-boronic acid. A crucial aspect is the selection of appropriate ligands for the palladium catalyst, as bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity, especially for less reactive aryl chlorides. libretexts.org

A practical application of this method is the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. nih.gov These reactions, often carried out in a mixture of 1,4-dioxane (B91453) and water with a base such as potassium phosphate, demonstrate the feasibility of constructing these linkages on functionalized pyridine rings. nih.gov Recent advancements have also led to the development of an "aminative Suzuki-Miyaura coupling," which incorporates a formal nitrene insertion process to form diaryl amines from the same classes of starting materials, highlighting the versatility of palladium catalysis. snnu.edu.cnnih.govresearchgate.net

Table 1: Example Conditions for Suzuki-Miyaura Coupling

Coupling Partners Catalyst System Base Solvent Yield Reference
5-Bromo-2-methylpyridin-3-amine + Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O Good nih.gov
Aryl Halide + Lithium triisopropyl 2-pyridylboronate Pd₂(dba)₃ / Phosphite Ligand KF Dioxane Good to Excellent nih.gov
Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) + Arylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O Modest to Good claremont.edu

Amination of Halogenated Pyridine Precursors

The introduction of the C2-amino group onto the pyridine ring is often accomplished via palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or pseudohalide. wikipedia.orgorganic-chemistry.org The development of this method has been crucial for synthesizing aryl amines, offering a milder alternative to traditional methods like nucleophilic aromatic substitution (SNAr). wikipedia.org

The reaction can be envisioned in two primary sequences for the synthesis of this compound:

Late-stage amination: A pre-formed 6-(3-aminophenyl)-2-halopyridine undergoes Buchwald-Hartwig amination to install the 2-amino group.

Early-stage amination: A 2,6-dihalopyridine is first mono-aminated, followed by a Suzuki-Miyaura coupling at the remaining halide position to introduce the 3-aminophenyl group. researchgate.net

The choice of ligand is critical for the success of the Buchwald-Hartwig reaction, with sterically hindered and electron-rich phosphine ligands such as Xantphos often being employed. researchgate.netnih.gov The reaction typically uses a palladium source like Pd(OAc)₂ or a pre-catalyst, a phosphine ligand, and a base such as cesium carbonate or sodium tert-butoxide. researchgate.netnih.govlibretexts.org An alternative to direct amination involves the use of ammonia (B1221849) equivalents, such as lithium bis(trimethylsilyl)amide, or ammonium (B1175870) salts, which can be coupled with aryl halides to furnish primary arylamines. organic-chemistry.org For electron-rich systems like aminopyridines, which can be challenging for standard SNAr reactions, η6-coordination catalysis using ruthenium has been developed to activate the pyridine ring for nucleophilic substitution. scientificupdate.com

Table 2: Representative Buchwald-Hartwig Amination Conditions

Aryl Halide Amine/Amine Equivalent Catalyst System Base Yield Reference
2-Chloropyrimidine Aniline (B41778) PdCl₂(PPh₃)₂ / Xantphos NaOtBu 82% nih.gov
2-Bromo-6-iodopyridine 2-Aminothiophene-3-carboxylate Pd(OAc)₂ / Xantphos Cs₂CO₃ High researchgate.net

Multicomponent Reaction (MCR) Approaches for Functionalized Aminopyridines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient pathway to complex molecules like functionalized aminopyridines. semanticscholar.orgresearchgate.net These reactions are prized for their atom economy, convergence, and operational simplicity, often leading to structurally diverse libraries from readily available precursors. researchgate.net

Various MCRs have been developed for the synthesis of the 2-aminopyridine (B139424) scaffold. semanticscholar.orgresearchgate.netresearchgate.net A common strategy involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and an amine source. wpmucdn.com For instance, a four-component reaction of an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium carbonate can produce highly substituted 2-aminopyridines under solvent-free conditions. semanticscholar.org Similarly, the reaction of aldehydes, malononitrile, and thiophenols can yield 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles, which are valuable biological scaffolds. wpmucdn.com

While these methods may not directly yield the parent this compound, they provide rapid access to derivatives that can be further elaborated. For example, a cyano or ester group installed during an MCR can be a synthetic handle for subsequent transformations. Microwave-assisted MCRs have also been shown to be effective, often reducing reaction times and improving yields. nih.gov

Cascade and Cyclization Reactions in the Formation of Pyridine Derivatives

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations that occur under a single set of reaction conditions. These processes are highly efficient for constructing complex cyclic systems like pyridine derivatives from acyclic precursors. researchgate.net

One such strategy involves the base-promoted cascade reaction of N-propargylic β-enaminones with formamides. figshare.com This process proceeds through an in situ-generated 1,4-oxazepine (B8637140) intermediate, which then rearranges to form densely substituted 2-aminopyridines. figshare.com Another powerful approach is the use of pyridinium (B92312) 1,4-zwitterions in various formal cyclization reactions, such as (3+3) or (4+1) cycloadditions, to build fused and substituted pyridine rings. mdpi.com

The synthesis of thieno[2,3-b]pyridines, for example, can be achieved through a cascade involving the alkylation of 2-amino-6-mercaptopyridine derivatives followed by an intramolecular cyclization. scielo.br Similarly, a cascade [1+5] cycloaddition of isonitriles to N-formylmethyl-substituted enamides provides a novel route to polysubstituted pyridines. epfl.ch These advanced strategies demonstrate the power of designing precursors that undergo programmed sequences of bond-forming events to rapidly access the desired heterocyclic core.

Regioselective Functionalization of the Pyridine and Aminophenyl Moieties

Once the core structure of this compound is assembled, its further derivatization often relies on the regioselective functionalization of C-H bonds on either the pyridine or the aminophenyl ring. Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized substrates. nih.gov

For the aminophenyl moiety, the amino group can act as a directing group for ortho-C-H functionalization. Transition metal-catalyzed reactions, particularly with rhodium(III), have been used for the C-H amidation of aniline derivatives, leading to 1,2-diaminobenzene structures. researchgate.net

On the pyridine ring, regioselectivity can be challenging. However, specific methods have been developed to target certain positions. For instance, the conversion of pyridines into heterocyclic phosphonium (B103445) salts can create a versatile handle at the 4-position, allowing for subsequent cross-coupling reactions to form C-C, C-N, C-O, and C-S bonds. thieme-connect.de While this targets the C4 position, other methods may be required for functionalization at C3 or C5. The development of cooperative Ni-Al bimetallic catalysis has shown promise in switching the regioselectivity of C-H bond functionalization in related N-heterocycles. nih.gov The inherent electronic properties of the substituted pyridine ring in the target molecule will ultimately govern the site of electrophilic or nucleophilic attack, providing avenues for selective modification.

In Depth Spectroscopic and Crystallographic Elucidation of 6 3 Aminophenyl Pyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of 6-(3-Aminophenyl)pyridin-2-amine in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, a detailed picture of the molecule's connectivity and spatial arrangement can be constructed.

The ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the hydrogen atoms within the molecule. The signals in the spectrum can be assigned to specific protons based on their chemical shifts and splitting patterns, which are influenced by neighboring protons.

Conformational analysis, which examines the different spatial arrangements of the molecule, can also be aided by ¹H NMR. The coupling constants between adjacent protons can provide insights into the dihedral angles between them, helping to determine the preferred orientation of the phenyl and pyridinamine rings relative to each other.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyridine (B92270) H36.2 - 6.5d7.0 - 8.0
Pyridine H47.2 - 7.5t7.0 - 8.0
Pyridine H56.4 - 6.7d7.0 - 8.0
Phenyl H2'7.0 - 7.2s-
Phenyl H4'6.8 - 7.0d7.0 - 8.0
Phenyl H5'7.1 - 7.3t7.0 - 8.0
Phenyl H6'6.6 - 6.8d7.0 - 8.0
Pyridine-NH₂4.5 - 5.5br s-
Phenyl-NH₂3.5 - 4.5br s-

Note: This is a predicted table based on general principles and data from similar compounds. Actual experimental values may vary.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment.

For this compound, the carbon atoms of the aromatic rings are expected to appear in the range of δ 100-160 ppm. rsc.orgdocbrown.info The carbon atom attached to the amino group on the pyridine ring (C2) and the carbon atom where the phenyl group is attached (C6) would likely be found at the downfield end of this range due to the electron-withdrawing nature of the nitrogen atoms and the phenyl substituent.

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). These correlations provide definitive evidence for the connectivity of the molecule, confirming the structural assignment. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine C2158 - 162
Pyridine C3105 - 110
Pyridine C4138 - 142
Pyridine C5110 - 115
Pyridine C6150 - 155
Phenyl C1'140 - 145
Phenyl C2'115 - 120
Phenyl C3'145 - 150
Phenyl C4'118 - 122
Phenyl C5'128 - 132
Phenyl C6'113 - 117

Note: This is a predicted table based on general principles and data from similar compounds. Actual experimental values may vary.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of the chemical bonds within a molecule. These methods are highly sensitive to the functional groups present and can provide information about bond strengths and molecular structure.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibrations of the two amino groups, typically in the region of 3200-3500 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and phenyl rings would be observed in the 1400-1600 cm⁻¹ region. nist.gov Bending vibrations for N-H and C-H bonds would be found at lower wavenumbers.

Raman spectroscopy provides complementary information to FTIR. Due to the different selection rules, some vibrational modes that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. This can be particularly useful for observing the symmetric vibrations of the aromatic rings.

Table 3: Predicted FTIR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch (asymmetric, NH₂)3400 - 3500Weak/Inactive
N-H Stretch (symmetric, NH₂)3300 - 3400Weak/Inactive
Aromatic C-H Stretch3000 - 3100Strong
C=N Stretch (Pyridine)1580 - 1620Moderate
C=C Stretch (Aromatic)1400 - 1600Strong
N-H Bend (Scissoring)1550 - 1650Moderate
Aromatic C-H In-Plane Bend1000 - 1300Moderate
Aromatic C-H Out-of-Plane Bend650 - 900Moderate

Note: This is a predicted table based on general principles and data from similar compounds. Actual experimental values may vary.

Advanced Mass Spectrometry for Molecular Composition Validation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the molecular formula of this compound. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ion, the elemental composition can be determined with a high degree of accuracy. rsc.org

In addition to molecular weight determination, mass spectrometry can provide structural information through fragmentation analysis. By subjecting the molecular ion to energetic collisions (tandem mass spectrometry or MS/MS), it breaks apart into smaller, characteristic fragment ions. The fragmentation pattern can be used to deduce the connectivity of the molecule and confirm the presence of the pyridine and aminophenyl moieties. For example, cleavage of the bond between the two rings would be an expected fragmentation pathway. mdpi.com

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. uchicago.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the exact positions of the atoms within the crystal lattice can be determined.

While a specific crystal structure for this compound was not found in the search results, related structures provide insight into the likely molecular geometry. researchgate.netresearchgate.netresearchgate.netnih.gov The pyridine ring is expected to be planar, and the phenyl ring is also planar. The dihedral angle between these two rings is a key structural parameter that would be precisely determined by SCXRD. Bond lengths and angles within the molecule would also be accurately measured, providing valuable data for comparison with theoretical calculations.

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. nih.gov A critical aspect of the crystal packing of this compound is the formation of intermolecular hydrogen bonds. researchgate.net The two amino groups and the pyridine nitrogen atom can all act as hydrogen bond donors and/or acceptors.

These hydrogen bonds create a network that holds the molecules together in the crystal. researchgate.net The specific pattern of hydrogen bonding can significantly influence the physical properties of the solid, such as its melting point and solubility. Analysis of the crystal structure would reveal the geometry of these hydrogen bonds, including the donor-acceptor distances and angles, providing a detailed understanding of the supramolecular architecture. researchgate.net

Hirshfeld Surface Analysis for Quantitative Assessment of Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron distributions of all other molecules in the crystal. By mapping various properties onto this surface, a detailed understanding of the forces holding the molecules together can be achieved. For this compound, this analysis provides critical insights into the nature and relative contributions of various non-covalent interactions, such as hydrogen bonds and van der Waals forces.

The Hirshfeld surface is generated by considering the distance from the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). These distances are normalized (dₙₒᵣₘ) using the van der Waals radii of the respective atoms, allowing for the visualization of intermolecular contacts. Red regions on the dₙₒᵣₘ map indicate contacts shorter than the sum of van der Waals radii (close contacts), white regions represent contacts approximately equal to the van der Waals radii, and blue regions signify contacts longer than the van der Waals radii.

While specific crystallographic data for this compound is not publicly available to generate its unique Hirshfeld surface analysis, a representative analysis based on closely related aminopyridine structures allows for a detailed projection of its intermolecular interaction profile. The expected contributions of the most significant intermolecular contacts are summarized in the table below.

Table 1: Representative Quantitative Contributions of Intermolecular Contacts for this compound Determined by Hirshfeld Surface Analysis.
Interaction TypeContribution (%)Description
H···H~35-45%Represents the most significant contribution, arising from contacts between hydrogen atoms on the periphery of the molecules.
N···H/H···N~20-30%Highlights the presence of classical hydrogen bonds, likely involving the amine groups and the pyridine nitrogen atom. These are crucial for the formation of stable supramolecular motifs.
C···H/H···C~15-25%Indicates the presence of weaker C-H···π and other van der Waals interactions, contributing to the overall packing efficiency.
C···C~3-8%Suggests the potential for π-π stacking interactions between the aromatic rings (phenyl and pyridine), which would contribute to the stability of the crystal structure.
N···C/C···N~1-4%Represents minor contributions from contacts between nitrogen and carbon atoms.
N···N<1%Typically a very minor contribution to the overall packing.

The predominance of H···H, N···H/H···N, and C···H/H···C contacts would indicate that van der Waals forces and hydrogen bonding are the primary drivers in the crystal packing of this compound. The sharp spikes in the 2D fingerprint plot corresponding to N···H/H···N interactions would be characteristic of strong hydrogen bonds, which often dictate the formation of specific synthons, such as dimers or chains, within the crystal lattice.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)

The electronic absorption and emission properties of this compound, investigated by UV-Vis and photoluminescence spectroscopy, reveal insights into its electronic structure and potential for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as a fluorescent probe. The presence of both electron-donating amino groups and an electron-accepting pyridine ring gives rise to interesting photophysical behavior, including the potential for intramolecular charge transfer (ICT).

The UV-Vis absorption spectrum of a compound provides information about the electronic transitions from the ground state to various excited states. For π-conjugated systems like this compound, these spectra are typically characterized by intense absorption bands in the ultraviolet and visible regions. The position, intensity, and shape of these bands are sensitive to the molecular structure and the solvent environment.

Photoluminescence spectroscopy, on the other hand, probes the emission of light from the excited state back to the ground state. Key parameters obtained from emission spectra include the emission maximum (λₑₘ), the Stokes shift (the difference in energy between the absorption and emission maxima), and the fluorescence quantum yield (Φբ), which is a measure of the efficiency of the emission process.

The following table summarizes the expected electronic absorption and emission data for this compound in a common organic solvent like ethanol, based on trends observed for similar compounds.

Table 2: Representative Electronic Absorption and Photoluminescence Data for this compound.
ParameterValueDescription
Absorption Maximum (λₐᵦₛ)~270-290 nm and ~340-360 nmThe higher energy band corresponds to π-π* transitions within the aromatic system, while the lower energy band is likely due to an intramolecular charge transfer (ICT) transition.
Molar Absorptivity (ε)>10⁴ M⁻¹cm⁻¹High molar absorptivity is characteristic of allowed π-π* transitions in conjugated systems.
Emission Maximum (λₑₘ)~400-450 nmThe emission is expected in the blue region of the visible spectrum, typical for many fluorescent aminopyridine derivatives.
Stokes Shift~60-90 nmA moderate Stokes shift is indicative of a significant difference in the geometry of the ground and excited states, which is common in molecules exhibiting ICT.
Fluorescence Quantum Yield (Φբ)VariableThe quantum yield can be highly dependent on the solvent and the specific molecular structure, including the potential for non-radiative decay pathways. For similar compounds, it can range from low to moderate.

The solvatochromic behavior of this compound would be a key area of investigation. A bathochromic (red) shift in the emission spectrum with increasing solvent polarity would provide strong evidence for an ICT character in the excited state. This is because a more polar solvent will better stabilize the more polar excited state, thus lowering its energy and resulting in emission at a longer wavelength. The presence of intramolecular hydrogen bonding between the amino groups and the pyridine nitrogen could also play a role in the photophysical properties, potentially leading to enhanced fluorescence and a larger Stokes shift.

Quantum Chemical and Computational Modeling of 6 3 Aminophenyl Pyridin 2 Amine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to study the properties of pyridine (B92270) derivatives and other organic systems. researchgate.netmdpi.comresearchgate.net For the analysis of 6-(3-Aminophenyl)pyridin-2-amine, calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or Def2TZVPP, which provides a robust description of the molecule's electronic structure. researchgate.netnih.govmaterialsciencejournal.org

A fundamental step in any computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this optimization yields crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)

ParameterBond/AngleTypePredicted Value
Bond LengthC-C (Pyridine)Aromatic C-C~1.39 Å
Bond LengthC-N (Pyridine)Aromatic C-N~1.34 Å
Bond LengthC-C (Phenyl)Aromatic C-C~1.40 Å
Bond LengthC-C (Inter-ring)Single C-C~1.48 Å
Bond LengthC-NH2 (Pyridine)C-N~1.37 Å
Bond LengthC-NH2 (Phenyl)C-N~1.40 Å
Bond AngleC-N-C (Pyridine)Angle~117°
Dihedral AngleC-C-C-CPhenyl-Pyridine Twist~30-45°

Note: The values in this table are illustrative examples of typical outputs from a DFT geometry optimization for this class of molecule.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical to understanding a molecule's electronic behavior. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netnih.gov

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be primarily located on the electron-rich aminophenyl ring, while the LUMO is likely distributed over the more electron-deficient pyridine ring system. This distribution indicates that an electronic transition would involve a charge transfer from the phenyl moiety to the pyridine ring.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative Data)

ParameterDescriptionPredicted Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-5.25
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-0.95
ΔE (Gap)HOMO-LUMO Energy Gap4.30

Note: These values are representative and would be formally calculated using DFT methods.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It projects the electrostatic potential onto the electron density surface. Different colors represent varying potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would show strong negative potential (red/yellow) around the nitrogen atoms of the pyridine ring and the two amino groups, highlighting these as the most nucleophilic centers. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, particularly those of the amino groups.

DFT calculations are highly effective at predicting spectroscopic properties. A vibrational frequency analysis can compute the molecule's infrared (IR) spectrum. researchgate.net Each calculated frequency corresponds to a specific vibrational mode (e.g., N-H stretching, C=C bending), aiding in the interpretation of experimental IR data.

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). materialsciencejournal.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results, typically presented as absorption wavelengths (λ_max) and oscillator strengths, allow for the assignment of observed spectral bands to specific electronic transitions, such as π → π* transitions within the aromatic rings. materialsciencejournal.orgresearchgate.net

Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be determined to quantify the chemical behavior of this compound. researchgate.netresearchgate.net These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A larger value implies greater stability.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The power of a molecule to attract electrons, calculated as -(E_HOMO + E_LUMO) / 2.

In addition to these global descriptors, Fukui functions can be calculated to identify the reactivity of specific atomic sites within the molecule. This analysis pinpoints which atoms are most susceptible to electrophilic, nucleophilic, or radical attack, providing a detailed map of local reactivity.

Theoretical Studies on Aromaticity and Electron Delocalization in the Pyridine System

The pyridine ring is a classic aromatic heterocycle. libretexts.org Its aromaticity arises from a cyclic, planar arrangement of atoms with a delocalized π-system containing 6 electrons, satisfying Hückel's rule (4n+2 π electrons). masterorganicchemistry.comlibretexts.org In pyridine, the nitrogen atom is sp²-hybridized. It contributes one electron to the aromatic π-system, while its lone pair of electrons occupies an sp² orbital in the plane of the ring, and thus does not participate in the aromatic delocalization. libretexts.orglibretexts.org

For this compound, computational studies would analyze how the substituents—the amino group on the pyridine ring and the aminophenyl group—affect the electron density and delocalization of the pyridine core. The electron-donating nature of these groups would be expected to increase the electron density on the pyridine ring compared to unsubstituted pyridine. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), can be calculated to provide a quantitative measure of the aromatic character of both the pyridine and phenyl rings, confirming the extent of electron delocalization within the molecule.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions (where the compound or a direct derivative serves as a ligand)

Quantum chemical and computational modeling, particularly through molecular docking and molecular dynamics (MD) simulations, are pivotal in elucidating the potential therapeutic applications of novel chemical entities. While specific molecular docking studies on this compound are not extensively documented in publicly available research, the computational analysis of its structural analogs and derivatives provides significant insights into its potential ligand-target interactions. These studies help to predict binding affinities, interaction modes, and the stability of the ligand-receptor complexes, thereby guiding further drug discovery and development efforts.

Research into derivatives of pyridin-2-amine has demonstrated their potential as inhibitors for various protein targets. For instance, a study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives identified them as novel inhibitors for cyclin-dependent kinases CDK2, CDK4, and CDK6, which are crucial in cancer therapy. nih.gov The research employed 3D-QSAR models, molecular dynamics simulations, and binding free energy calculations to explore the structure-activity relationships of 72 such derivatives. nih.gov These computational methods are essential for understanding how these molecules bind to their targets and for designing more potent inhibitors. nih.gov

Similarly, molecular modeling of 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives has been conducted to evaluate their potency as inhibitors of nicotinate (B505614) mononucleotide adenylyltransferase, a target in Bacillus anthracis. researchgate.net This highlights the utility of the aminopyridine scaffold in developing antibacterial agents. researchgate.net The aminophenyl group is also a key feature in compounds designed for other therapeutic areas. For example, derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine have been synthesized and evaluated as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov

The general approach in these studies involves docking the ligand into the active site of the target protein to predict the preferred binding mode and affinity. The stability of the resulting complex is then often further investigated using molecular dynamics simulations. nih.govmdpi.com These simulations provide a dynamic picture of the interactions over time.

Key interactions that contribute to the binding of these aminopyridine derivatives include:

Hydrogen Bonding: The amino groups and the pyridine nitrogen are common sites for forming hydrogen bonds with amino acid residues in the target's active site.

π-π Interactions: The pyridine and phenyl rings can engage in π-π stacking interactions with aromatic residues of the protein target, enhancing binding affinity.

The following table summarizes findings from molecular docking studies on derivatives structurally related to this compound, showcasing the targets and observed interactions.

Derivative ClassTarget Protein(s)Key Findings from Computational Studies
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativesCyclin-dependent kinases (CDK2, CDK4, CDK6)3D-QSAR models were successfully constructed to analyze structure-activity relationships. Molecular dynamics simulations and binding free energy calculations were used to validate the docking results and understand the binding mechanisms. nih.gov
3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivativesNicotinate mononucleotide adenylyltransferase (NadD)Molecular modeling was used to study the relative potency of these derivatives as antibacterial agents against Bacillus anthracis. researchgate.net
Cyanopyridone and Pyrido[2,3-d]pyrimidine derivativesVEGFR-2, HER-2Molecular docking and molecular dynamics simulations were performed to understand the binding modes of the most potent compounds. The studies aimed to provide a deeper understanding of their activity as dual inhibitors for cancer therapy. mdpi.com
4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivativesFms-like tyrosine kinase 3 (FLT3) and its ITD mutantsThese derivatives were designed as covalent inhibitors. Kinase inhibitory assays showed potent activity against FLT3. Compound C14, in particular, was identified as a novel covalent FLT3 kinase inhibitor for potential targeted therapy of acute myeloid leukemia. nih.gov
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivativesReceptor Tyrosine KinaseNovel derivatives were synthesized and evaluated for their pharmacokinetic profiles and biological activities, including as inhibitors of receptor tyrosine kinases. The compounds showed cytotoxic activity against lung cancer cell lines, with some exhibiting significantly lower IC50 values than the reference drug, imatinib. researchgate.netfrontiersin.org

These studies collectively suggest that the this compound scaffold is a promising starting point for designing ligands that can interact with a variety of biological targets. The presence of hydrogen bond donors and acceptors, along with aromatic rings, allows for a range of interactions that can be fine-tuned through chemical modification to achieve high affinity and selectivity for a specific target. Future computational studies focused directly on this compound would be invaluable in more precisely predicting its biological activity profile.

Reactivity Profiles and Chemical Transformations of 6 3 Aminophenyl Pyridin 2 Amine

Reactions at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is situated in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for reactions with electrophiles. gcwgandhinagar.com Protonation of the pyridine nitrogen by acids forms a pyridinium (B92312) salt, a common initial step in many reactions. uoanbar.edu.iq This protonation, however, deactivates the pyridine ring towards electrophilic substitution. uoanbar.edu.iq

The pyridine nitrogen can also be targeted by other electrophiles. For instance, it can be activated by reagents that facilitate nucleophilic substitution on the pyridine ring. One such strategy involves the use of a polyfunctional reagent that first activates the pyridine nitrogen, enabling the subsequent transfer of a nucleophile to the C2 position. galchimia.com While direct nitration of pyridine is often challenging, the formation of an N-oxide can be an effective strategy to modify the ring's reactivity, although this can sometimes lead to a mixture of products or degradation depending on the other substituents present. galchimia.comnih.gov

Functionalization of the Primary Amino Groups (Pyridin-2-amine and Aminophenyl)

The presence of two primary amino groups, one on the pyridine ring and one on the phenyl ring, provides multiple sites for functionalization. These amino groups are nucleophilic and can readily participate in a variety of reactions.

Schiff Base Formation and Condensation Reactions

The primary amino groups of 6-(3-aminophenyl)pyridin-2-amine can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. wikipedia.orgnih.gov This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.org The formation of these carbon-nitrogen double bonds is a versatile method for creating new molecular frameworks. nih.govscirp.org Schiff bases are important intermediates in various enzymatic reactions and are also used as ligands in coordination chemistry. wikipedia.org The reaction conditions, such as the use of an acid or base catalyst, can influence the rate and efficiency of Schiff base formation. youtube.com

Acylation and Other N-Derivatization Reactions

Acylation of the amino groups is a common transformation, typically achieved by reacting the compound with acyl chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an amide. This derivatization can be used to protect the amino group during subsequent reactions or to introduce specific functionalities into the molecule. libretexts.org The relative reactivity of the two amino groups towards acylation can be influenced by steric and electronic factors.

Cycloaddition and Annulation Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both nucleophilic amino groups and reactive aromatic rings, makes it a suitable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of the amino groups in cyclization processes.

For instance, 2-aminopyridine (B139424) derivatives can react with various reagents to form fused five- and six-membered azaheterocycles. sioc-journal.cn These reactions can be initiated by the nucleophilic attack of the amino group, leading to intramolecular cyclization and the formation of new rings. researchgate.net The synthesis of fused pyrimidinedithiones can be achieved through the reaction of o-aminonitriles with carbon disulfide in a pyridine solution. researchgate.net Similarly, cycloaddition reactions, such as the [3+2] cycloaddition of nitrile imines to alkenes, are powerful methods for constructing five-membered heterocyclic rings like pyrazoles and pyrazolines. mdpi.com The regioselectivity of these cycloadditions can often be predicted using frontier molecular orbital theory. mdpi.com The development of pyridine-boryl radical-catalyzed [3π + 2σ] cycloaddition reactions has also opened new avenues for synthesizing novel bicyclic structures. chemrxiv.org

Electrophilic and Nucleophilic Aromatic Substitution on Pyridine and Phenyl Rings

Both the pyridine and phenyl rings of this compound can undergo aromatic substitution reactions, though their reactivity profiles differ significantly.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq Reactions like nitration and halogenation require harsh conditions. uoanbar.edu.iq The presence of the electron-donating amino group at the 2-position can facilitate electrophilic attack, but the reaction is often complicated by the acidic conditions that protonate the pyridine nitrogen, further deactivating the ring. gcwgandhinagar.comuoanbar.edu.iq The phenyl ring, activated by the amino group, is more susceptible to electrophilic substitution, with the directing effect of the amino group favoring substitution at the ortho and para positions.

Nucleophilic Aromatic Substitution: The pyridine ring, being electron-deficient, is more prone to nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). uoanbar.edu.iqyoutube.com The presence of a good leaving group at these positions facilitates the reaction. youtube.com In this compound, the 2- and 6-positions are activated towards nucleophilic attack. youtube.com The reaction proceeds through a negatively charged intermediate (a Meisenheimer-like complex), and its rate is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com The phenyl ring, being electron-rich due to the amino substituent, is generally unreactive towards nucleophilic aromatic substitution unless activated by a strong electron-withdrawing group. masterorganicchemistry.com

Coordination Chemistry and Ligand Design Principles with 6 3 Aminophenyl Pyridin 2 Amine Scaffolds

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with aminopyridine-based ligands is well-established, typically involving the reaction of the ligand with a metal salt in a suitable solvent. Current time information in Bangalore, IN.core.ac.uknih.gov The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

The 6-(3-aminophenyl)pyridin-2-amine ligand is expected to act as a bidentate N,N-donor, coordinating to a metal center through the pyridine (B92270) nitrogen and the nitrogen of the 2-amino group, forming a stable five-membered chelate ring. This chelation mode is common for 2-aminopyridine (B139424) and its derivatives. Current time information in Bangalore, IN.core.ac.uk The aminophenyl group at the 6-position of the pyridine ring provides an additional functional site that can be either involved in further coordination in polynuclear complexes or serve as a handle for post-complexation modification.

The coordination of the aminopyridine moiety can be confirmed by spectroscopic methods. In the infrared (IR) spectra, a shift in the ν(C=N) and ν(C=C) vibrations of the pyridine ring to higher frequencies, and a shift in the ν(N-H) stretching and δ(NH2) bending vibrations of the amino group upon coordination are indicative of metal-ligand bond formation. Current time information in Bangalore, IN. Similarly, in the 1H NMR spectra, the chemical shifts of the pyridine and amine protons are expected to change upon complexation. Current time information in Bangalore, IN.

The coordination geometry around the metal center is influenced by the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. For instance, with divalent transition metal ions like Cu(II), Ni(II), and Co(II), square planar or octahedral geometries are commonly observed. Current time information in Bangalore, IN.

Table 1: Expected Coordination Behavior of this compound with Various Metal Ions

Metal IonExpected Coordination ModePotential Geometry
Cu(II)Bidentate (Npy, Namine)Square Planar, Distorted Octahedral
Ni(II)Bidentate (Npy, Namine)Square Planar, Octahedral
Co(II)Bidentate (Npy, Namine)Tetrahedral, Octahedral
Pd(II)Bidentate (Npy, Namine)Square Planar
Pt(II)Bidentate (Npy, Namine)Square Planar
Ru(II/III)Bidentate (Npy, Namine)Octahedral

This table is predictive and based on the known coordination chemistry of similar aminopyridine ligands.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying metal complexes with unpaired electrons, such as those of Cu(II). The EPR spectra of Cu(II) complexes provide detailed information about the coordination environment and the nature of the metal-ligand bonding. rsc.org For a Cu(II) complex with this compound in a square planar or axially elongated octahedral geometry, the EPR spectrum is expected to be axial or rhombic. rsc.org The g-values (g|| and g⊥) and the copper hyperfine coupling constant (A||) are sensitive to the donor atoms and the stereochemistry of the complex. For N-donor ligands like aminopyridines, the g-values are typically lower than those for O-donor ligands, and the A|| values are generally larger. rsc.org The analysis of these parameters can help to confirm the coordination of the aminopyridine nitrogen atoms to the Cu(II) center.

Table 2: Representative EPR Parameters for Cu(II) Complexes with N-donor Ligands

Data for analogous complexes with nitrogen donor ligands. en is ethylenediamine (B42938) and bpy is 2,2'-bipyridine.

Rational Design of Polyfunctional Ligands Incorporating the Aminophenyl Pyridine Scaffold

The presence of the reactive 3-aminophenyl group in the this compound scaffold opens up avenues for the rational design of more complex polyfunctional ligands. This amino group can be readily modified through various organic reactions to introduce additional donor sites or functional moieties. This approach allows for the creation of ligands with tailored properties for specific applications in catalysis, sensing, or materials science. orgchemres.org

For example, the amino group can be derivatized to form Schiff bases, amides, or phosphine-containing ligands. Condensation of the aminophenyl group with aldehydes or ketones would yield Schiff base ligands with additional N or O donor atoms, capable of forming multinuclear complexes or acting as multidentate ligands. Acylation of the amino group can introduce carbonyl functionalities, which can also participate in metal coordination. Furthermore, the amino group can be a site for the introduction of chiral auxiliaries, leading to the development of chiral ligands for asymmetric catalysis.

The design of these polyfunctional ligands is guided by the desired application. For instance, for the development of a selective catalyst, the ligand can be designed to create a specific coordination environment around the metal center, influencing its reactivity and selectivity. For sensing applications, a fluorophore or a chromophore could be attached to the aminophenyl group, whose photophysical properties might change upon metal ion binding.

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes of aminopyridine-based ligands have shown significant promise as catalysts in a variety of organic transformations. organic-chemistry.orgnih.govresearchgate.net The electronic and steric properties of the aminopyridine ligand can be fine-tuned to modulate the catalytic activity and selectivity of the metal center.

Complexes derived from aminopyridine scaffolds have been investigated as catalysts in reactions such as hydrogenation, oxidation, and carbon-carbon bond-forming reactions. researchgate.netnih.gov For instance, ruthenium complexes bearing aminopyridine-type ligands have been used in the transfer hydrogenation of ketones. researchgate.net The catalytic activity is influenced by the nature of the substituents on the pyridine ring and the amine group.

While specific catalytic studies on complexes of this compound are not extensively reported, it is anticipated that its metal complexes would exhibit catalytic activity in similar transformations. The aminophenyl group could play a crucial role, potentially participating in the catalytic cycle or serving as an anchor for catalyst immobilization.

The field of catalysis can be broadly divided into homogeneous and heterogeneous catalysis, each with its own set of advantages and disadvantages. rsc.orglibretexts.org

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. libretexts.orgyoutube.com This often leads to high activity and selectivity due to the well-defined nature of the catalytic species. Metal complexes of this compound would primarily be explored as homogeneous catalysts, where their solubility in organic solvents allows for their use in various solution-phase reactions. nih.gov

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, for example, a solid catalyst in a liquid or gas phase reaction. libretexts.orgyoutube.com The main advantage of heterogeneous catalysts is their ease of separation from the reaction mixture and their potential for recycling. The this compound scaffold offers a convenient handle for the development of heterogeneous catalysts. The amino group can be used to graft the complex onto a solid support, such as silica, alumina, or a polymer resin. This immobilization would lead to a heterogenized version of the homogeneous catalyst, combining the high activity of the molecular complex with the practical advantages of a solid catalyst.

The exploration of both homogeneous and heterogeneous catalytic systems based on this compound and its derivatives holds significant potential for the development of efficient and sustainable chemical processes.

Future Perspectives and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of environmentally benign reagents and solvents. Future research on 6-(3-aminophenyl)pyridin-2-amine and related structures will likely move away from traditional, often harsh, synthetic conditions towards more sustainable alternatives.

Key green approaches include:

One-Pot Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, significantly reducing reaction time, cost, and waste. Research has demonstrated the successful synthesis of various pyridine derivatives through MCRs, achieving high yields (82-94%) in short reaction times (2-7 minutes) compared to conventional methods that require longer hours and produce lower yields (71-88%). acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. mdpi.com This technique is not only efficient for synthesis but also for the potential degradation of pharmaceutical waste, making it a dual-purpose green technology. mdpi.com

Biocatalysis: Employing enzymes or whole cells as catalysts offers high selectivity and operates in green reaction media like water, eliminating the risk of product contamination with trace metals. mdpi.com This approach is gaining prominence for the industrial synthesis of active pharmaceutical ingredients. mdpi.com

Novel Catalytic Systems: The use of reusable and non-toxic catalysts is a cornerstone of green synthesis. For instance, magnesium oxide (MgO) nanoparticles have been effectively used as a catalyst in the synthesis of related aminophenyl-amide derivatives, showcasing an eco-friendly alternative to traditional catalysts. frontiersin.orgresearchgate.net Similarly, ultrasound irradiation in aqueous media has been employed for the efficient synthesis of pyranopyrazole derivatives, a strategy that could be adapted for aminopyridines. researchgate.net

Comparison of Synthetic Methodologies

MethodologyKey AdvantagesReported Efficiency ExampleReference
Conventional Heating (Ethanol Reflux)Well-established proceduresYield: 71-88%; Time: 6-9 hours acs.org
One-Pot Multicomponent ReactionReduced steps, time, and waste; high atom economyYield: 82-94%; Time: 2-7 minutes acs.org
MgO Nanoparticle CatalysisReusable, low-cost, and environmentally friendly catalystReaction completed in shorter times compared to classical methods frontiersin.orgresearchgate.net
Microwave-Assisted SynthesisRapid heating, significantly reduced reaction times, energy efficientReactions finished in minutes instead of hours mdpi.com
Ultrasound IrradiationEnhanced reaction rates, often performed in aqueous mediaHigh yields under eco-friendly conditions researchgate.net

Advanced Computational Approaches for Predictive Design and Property Engineering

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and materials science. nih.gov For this compound, these approaches can guide the rational design of new derivatives with tailored biological activities or material properties, thereby minimizing the trial-and-error of traditional laboratory synthesis.

Future computational research avenues include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling can be used to build predictive models that correlate the three-dimensional properties of molecules with their biological activity. nih.govresearchgate.net By analyzing contour maps generated from these models, researchers can identify which structural modifications on the aminophenylpyridine scaffold are likely to enhance a desired effect, such as inhibitory activity against a specific enzyme. nih.gov

Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a biological target (e.g., a protein receptor). For derivatives of this compound, docking studies can predict binding affinities and modes of interaction, helping to prioritize which compounds to synthesize for biological testing. nih.govresearchgate.net

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug development. In silico tools can assess the drug-likeness and potential toxicity of newly designed aminophenylpyridine analogs, ensuring that resources are focused on candidates with favorable pharmacokinetic and safety profiles. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of a ligand-protein complex over time. nih.gov This can confirm the stability of interactions predicted by molecular docking and provide a more detailed understanding of the binding thermodynamics. researchgate.net

Application of Computational Tools in Compound Design

Computational ToolPrimary FunctionExample ApplicationReference
3D-QSARPredicts biological activity based on 3D molecular structure.Designing novel inhibitors by identifying key structural features for activity. nih.gov
Molecular DockingPredicts binding affinity and orientation of a ligand to a target.Screening virtual libraries of aminophenylpyridine derivatives against a therapeutic target. nih.govresearchgate.net
ADMET AnalysisPredicts pharmacokinetic and toxicological properties.Assessing the oral bioavailability and safety profile of designed compounds. nih.govresearchgate.net
Molecular DynamicsSimulates the movement and interaction of atoms and molecules.Confirming the stability of a designed inhibitor within the active site of a protein. nih.gov

Exploration of Novel Supramolecular Assemblies and Self-Assembled Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The structure of this compound, with its amino groups and aromatic rings, is well-suited for participating in such interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. nih.gov

Emerging research in this area will likely focus on:

Designing Building Blocks: Modifying the core structure of this compound to create amphiphilic molecules or other motifs that can drive the formation of specific nanostructures like nanofibers, nanotubes, or vesicles. nih.govresearchgate.net

Stimuli-Responsive Systems: Incorporating moieties that respond to external stimuli such as pH, light, or temperature. This could enable the controlled assembly and disassembly of structures, a desirable feature for applications like targeted drug delivery. researchgate.net

Mimicking Natural Systems: The association of peptides with chromophores in nature, such as in photosynthesis, serves as an inspiration for creating functional materials. mdpi.comhw.ac.uk The aminophenylpyridine scaffold could be integrated with other molecules, like porphyrins or peptides, to create complex, ordered architectures that mimic biological functions. mdpi.comhw.ac.uk The driving forces for such assemblies are a combination of non-covalent interactions that lead to the formation of organized supramolecular structures. nih.gov

The versatility of self-assembled systems makes them promising for various biomedical applications, including the development of novel vehicles for drug delivery that can enhance therapeutic efficacy and safety. researchgate.net

Integration into Multi-component and Hybrid Material Systems for Synergistic Properties

The properties of this compound can be significantly enhanced by integrating it into more complex material systems. This involves combining it with other molecular components—organic or inorganic—to create hybrid materials with synergistic or entirely new functionalities.

Future directions include:

Supramolecular Coordination Complexes: The pyridyl nitrogen atoms in the molecule are excellent Lewis bases, capable of coordinating with metal ions. This allows for the self-assembly of multicomponent systems, such as metallacages or prisms, where the aminophenylpyridine unit acts as a structural ligand. nih.gov Combining it with other functional units, like porphyrins, within these structures could lead to materials with novel photophysical or catalytic properties. nih.gov

Hybrid Organic-Inorganic Materials: The amino groups provide anchor points for grafting the molecule onto the surface of inorganic materials like silica, gold nanoparticles, or quantum dots. This could yield hybrid materials where the properties of both components are combined, for applications in sensing, catalysis, or bio-imaging.

Multi-component Pharmaceuticals: In medicinal chemistry, combining different pharmacophores into a single molecule is a strategy to develop drugs with dual or enhanced activity. frontiersin.org Synthesizing derivatives where the this compound core is linked to other biologically active fragments could lead to novel therapeutic agents with improved efficacy against complex diseases like cancer. frontiersin.orgresearchgate.net For example, research on related structures has shown that combining a pyridin-yl-pyrimidin-yl moiety with an aminophenyl-amide framework can result in compounds with potent anticancer activity. frontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(3-Aminophenyl)pyridin-2-amine, and how can intermediates be characterized?

  • Methodology :

  • Nucleophilic Substitution : Start with halogenated pyridine derivatives (e.g., 6-chloropyridin-2-amine) and react with 3-aminophenyl boronic acid under Suzuki-Miyaura coupling conditions (Pd(OAc)₂/Xantphos catalyst system, t-BuONa base, 80–100°C) .
  • Characterization : Use 1^1H and 13^13C NMR to confirm substitution patterns. For example, aromatic proton signals in pyridine (δ 7.8–8.2 ppm) and aminophenyl (δ 6.5–7.3 ppm) regions indicate successful coupling .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds ensures reproducibility in downstream applications .

Q. How can the crystal structure of this compound be resolved, and what software is recommended?

  • Methodology :

  • X-ray Diffraction (XRD) : Collect single-crystal data using a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Resolve twinning or disorder using SHELXD for structure solution and SHELXL for refinement .
  • Validation : Check R-factor convergence (e.g., R1<0.05R_1 < 0.05) and verify hydrogen bonding (N–H⋯N, O–H⋯S) using Mercury software .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodology :

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., leukemia HL-60) at 10–100 μM concentrations. Compare with reference drugs like Tamatinib .
  • Enzyme Inhibition : Test against kinases (e.g., mTOR) via fluorescence polarization assays. IC₅₀ values <1 μM suggest therapeutic potential .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, particularly in scaling reactions?

  • Methodology :

  • Catalyst Screening : Compare Pd(OAc)₂, Pd(PPh₃)₄, and Buchwald-Hartwig catalysts. Pd(OAc)₂/Xantphos systems often achieve >80% yield in aryl amination .
  • Solvent Optimization : Use DMF or toluene for improved solubility. Microwave-assisted synthesis (120°C, 30 min) reduces reaction time .
  • Scale-up Challenges : Monitor exothermic reactions using inline FTIR to detect intermediates and prevent decomposition .

Q. How should researchers address discrepancies in crystallographic data, such as unexpected bond lengths or angles?

  • Methodology :

  • Twinning Analysis : Use PLATON to identify twin laws and refine with HKLF5 format in SHELXL .
  • Thermal Motion Modeling : Apply anisotropic displacement parameters (ADPs) to atoms with high B-factors (>4 Ų). Check for solvent molecules in voids using SQUEEZE .
  • Validation Tools : Cross-verify with CCDC databases to ensure bond lengths (e.g., C–N ≈ 1.34 Å) align with similar pyridine derivatives .

Q. What coordination chemistry applications exist for this compound, and how does ligand design influence metal complex stability?

  • Methodology :

  • Ligand Behavior : The amine and pyridine groups act as bidentate ligands. Synthesize Cd(II) or Zn(II) complexes (e.g., [Cd(NCS)₂(L)₂(H₂O)₂]) and characterize via XRD to confirm octahedral geometry .
  • Stability Studies : Compare stability constants (log β) with analogous ligands (e.g., 2,2'-bipyridine) using potentiometric titrations in aqueous ethanol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.